molecular formula C14H10N2O2 B022734 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine CAS No. 18184-75-3

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Cat. No.: B022734
CAS No.: 18184-75-3
M. Wt: 238.24 g/mol
InChI Key: DWUBVULEMQOCPO-UHFFFAOYSA-N
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Scientific Research Applications

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine has several applications in scientific research:

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine involves several steps. One common method includes the reaction of a pyridine derivative with a benzyl halide under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually purified through recrystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine is unique due to its specific structural features and the presence of both benzyl and dioxo groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

6-benzylpyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUBVULEMQOCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302502
Record name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18184-75-3
Record name 6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Record name NSC 151664
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Record name 18184-75-3
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Record name 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(phenylmethyl)
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Synthesis routes and methods

Procedure details

To 100 g of 2,3-pyridinedicarboxylic acid was added dropwise 170 ml of acetic anhydride at room temperature, and the mixture was heated up to 110° C., and stirred for 4 hours. After completion of the reaction, the solvent was removed under reduced pressure. To a residue was added 200 ml of diethyI ether, and a precipitated crystal was collected by filtration and washed with diethyl ether (100 ml×4) to yield 86 g of an acid anhydride compound. To the product was added dropwise 76 ml of benzylamine while cooling with ice, and the mixture was stirred at 180° C. for 30 minutes. To the reaction mixture was added dropwise 170 ml of acetic anhydride while cooling with ice, followed by stirring at 110° C. for 2 hours. After completion of the reaction, the reaction mixture was allowed to cool, and 500 ml of ethanol was added thereto. The thus formed crystal was collected by filtration and washed with ethanol (100 ml×3) to yield 89.4 g of the titled compound.
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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